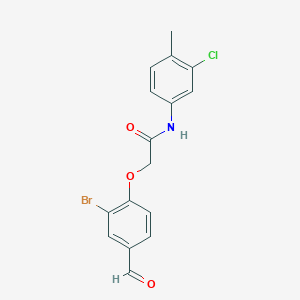

2-(2-bromo-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

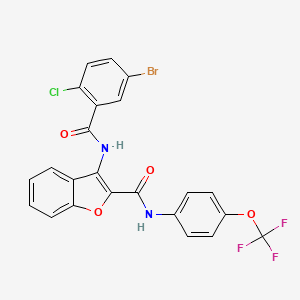

2-(2-Bromo-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, also known as BFMC, is a chemical compound used in a variety of scientific research applications. It is an organic compound that is composed of two bromine atoms, one oxygen atom, two nitrogen atoms, three carbon atoms, and four hydrogen atoms. BFMC is a highly versatile compound that has been used in a wide range of research applications, from biochemical studies to physiological effects.

Wissenschaftliche Forschungsanwendungen

Halide Effects in Advanced Oxidation Processes

A study by Li et al. (2015) explored the impact of halide ions (chloride and bromide) on the degradation of acetaminophen using UV/H2O2 treatment. This research highlights the significant role of bromide in influencing the rate of degradation through the promotion of Br2− formation, which reacts slower than OH radicals. Interestingly, when both chloride and bromide ions were present, the degradation rate of acetaminophen increased, suggesting a complex interaction between these halides in water and wastewater treatment applications. The findings suggest potential avenues for optimizing degradation processes of organic pollutants through the strategic management of halide concentrations (Li et al., 2015).

Synthesis and Antimicrobial Properties

Research on the synthesis and antimicrobial profile of new Schiff bases and thiazolidinone derivatives by Fuloria et al. (2014) provides insights into the chemical manipulation of halogenated compounds for the development of antimicrobial agents. The study describes the esterification and subsequent reactions leading to compounds exhibiting antibacterial and antifungal activities. These findings underscore the potential of halogenated acetamide derivatives in the development of new antimicrobial substances (Fuloria et al., 2014).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study conducted by Rani et al. (2016) on the synthesis and pharmacological assessment of novel acetamide derivatives revealed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The research focused on derivatives synthesized through a multi-step reaction sequence, highlighting the significance of specific functional groups such as bromo and nitro on the phenoxy nucleus for their pharmacological activities. This suggests that halogenated acetamide derivatives can be tailored for specific therapeutic applications, contributing to the development of new drugs (Rani et al., 2016).

Environmental Impact and Metabolism of Halogenated Herbicides

Research by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing essential insights into the environmental and health implications of such chemicals. The study demonstrated differences in the metabolism between species, highlighting the complexity of predicting the environmental and health impacts of halogenated organic compounds. Understanding the metabolic pathways and interactions of these compounds is crucial for assessing their safety and environmental persistence (Coleman et al., 2000).

Eigenschaften

IUPAC Name |

2-(2-bromo-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClNO3/c1-10-2-4-12(7-14(10)18)19-16(21)9-22-15-5-3-11(8-20)6-13(15)17/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWWSMPEFUTWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromo-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856037.png)

![N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide](/img/structure/B2856038.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2856040.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2856048.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)